molecular formula C21H24N2O7 B235346 Oxopropaline A CAS No. 152752-57-3

Oxopropaline A

Cat. No. B235346
CAS RN: 152752-57-3
M. Wt: 416.4 g/mol
InChI Key: KASBSLTUMGOYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxopropaline A is a natural product that has been found to possess various biological activities. It is a member of the propellane family of compounds and is isolated from the marine sponge, Haliclona sp. This compound has attracted a lot of interest from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1. Potential in Treating Organophosphate Poisoning

Oxopropaline A, as an oxime, might be relevant in the context of treating organophosphate poisoning. Oximes, such as pralidoxime, are known to reactivate acetylcholinesterase inhibited by organophosphates, which are commonly found in pesticides and nerve agents. The efficacy of oximes in treating organophosphate poisoning has been extensively researched, though their effectiveness can vary based on the specific organophosphate compound involved and the treatment regimen used (Petroianu et al., 2006); (Eddleston et al., 2002); (Pawar et al., 2006); (Worek et al., 2016); (Worek et al., 2020).

2. Role in Reactivating Acetylcholinesterase

Studies have shown that oximes, including possibly oxopropaline A, can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in the treatment of organophosphate poisoning, as it can reverse the toxic effects caused by the inhibition of acetylcholinesterase. The effectiveness of different oximes in this reactivation process has been a subject of research, indicating the potential utility of oxopropaline A in similar contexts (Worek et al., 2005); (Worek et al., 2002).

3. Application in Synthesis of Bioactive Molecules

Oxopropaline A is part of a group of compounds that include tetrahydro-β-carbolines, which are core structures in numerous natural products and bioactive molecules. The synthesis and modification of these compounds, including oxopropaline A, are relevant in the development of pharmaceuticals and potentially therapeutic agents (Song et al., 2013).

4. Clinical Trials and Treatment Guidelines

While the specific use of oxopropaline A in clinical trials or in treatment guidelines is not directly mentioned in the available literature, the general class of oximes, to which oxopropaline A belongs, has been the subject of numerous clinical trials. These trials have focused on evaluating the effectiveness of oximes in treating organophosphate poisoning, with varied results. The insights gained from these trials are crucial in understanding the potential applications and limitations of oximes, including oxopropaline A, in clinical settings (Buckley et al., 2005); (Sinxadi & Blockman, 2008).

properties

CAS RN

152752-57-3

Product Name

Oxopropaline A

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one

InChI

InChI=1S/C21H24N2O7/c1-9-7-22-16(15-14(9)11-5-3-4-6-12(11)23-15)18(26)13(8-24)30-21-20(28)19(27)17(25)10(2)29-21/h3-7,10,13,17,19-21,23-25,27-28H,8H2,1-2H3

InChI Key

KASBSLTUMGOYEE-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O

synonyms

oxopropaline A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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